BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-
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Overview
Description
BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl- is a complex organic compound with a unique structure that includes a bromine atom, an imidazole ring, and a dimethyl oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl- typically involves multiple steps. One common method starts with the bromination of benzamide to introduce the bromine atom at the 2-position. This is followed by the introduction of the imidazole ring through a cyclization reaction. The final step involves the addition of the dimethyl oxopropyl group via an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl- involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition.
Comparison with Similar Compounds
Similar Compounds
Benzamide, 2-bromo-: A simpler compound with a similar structure but lacking the imidazole ring and dimethyl oxopropyl group.
2-Bromobenzamide: Another related compound with a bromine atom at the 2-position but without the additional functional groups.
Uniqueness
BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl- is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C16H19BrN4O2 |
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Molecular Weight |
379.25 g/mol |
IUPAC Name |
2-bromo-5-[(2,2-dimethylpropanoylamino)methyl]-N-(1H-imidazol-2-yl)benzamide |
InChI |
InChI=1S/C16H19BrN4O2/c1-16(2,3)14(23)20-9-10-4-5-12(17)11(8-10)13(22)21-15-18-6-7-19-15/h4-8H,9H2,1-3H3,(H,20,23)(H2,18,19,21,22) |
InChI Key |
HEFWIGRGDVKSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Br)C(=O)NC2=NC=CN2 |
Origin of Product |
United States |
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